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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Lewis A (Lea) trisaccharide, a carbohydrate antigen, has emerged as a significant

molecule in oncology. Its expression is frequently altered in various carcinomas, playing a

crucial role in tumor progression, metastasis, and offering potential as both a biomarker and a

therapeutic target. This guide provides a comprehensive overview of the Lewis A
trisaccharide as a tumor-associated carbohydrate antigen, detailing its structure, biosynthesis,

clinical significance, and the experimental methodologies used for its study.

Structure and Biosynthesis of Lewis A
The Lewis A trisaccharide is a fundamental carbohydrate structure, chemically defined as β-

D-galactosyl-(1→3)-[α-L-fucopyranosyl-(1→4)]-N-acetyl-D-glucosamine (Galβ1-3[Fucα1-

4]GlcNAc).[1] Its synthesis is dependent on the activity of fucosyltransferase 3 (FUT3), also

known as the Lewis enzyme.[2] This enzyme catalyzes the addition of a fucose residue in an

α1,4 linkage to the N-acetylglucosamine (GlcNAc) of a type 1 precursor chain (Galβ1-

3GlcNAc).[3][4] The expression of Lewis A is characteristic of individuals who are non-

secretors, meaning they lack a functional FUT2 (secretor) enzyme.[4]

In many cancer types, the glycosylation machinery of the cell is altered, leading to the aberrant

expression of Lewis A and its sialylated form, sialyl Lewis A (sLea), also known as CA19-9.[5]

The synthesis of sLea involves an additional step where a sialic acid residue is added to the

galactose of the Lewis A structure.[6]
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Clinical Significance of Lewis A Expression in
Cancer
Elevated expression of Lewis A and sialyl Lewis A is observed in several adenocarcinomas,

including those of the colon, pancreas, stomach, and lung.[5][7] This aberrant expression is

often correlated with a more aggressive tumor phenotype and poorer patient prognosis.

Data Presentation: Quantitative Analysis of Lewis
Antigen Expression and Clinical Outcomes
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Cancer
Type

Antigen
Method of
Detection

Key
Findings

Patient
Cohort

Reference

Colorectal

Carcinoma

Sialyl Lewis A

(SLA)

Immunohisto

chemistry

SLA

expression

detected in

75.4% of

primary

tumors.

Significant

correlation

with regional

lymph node

metastasis (P

< 0.005),

recurrence (P

< 0.005), and

postoperative

survival (P <

0.001).

309 surgically

resected

primary

tumors

[8]

Colorectal

Cancer
Lewis A (Lea)

Immunohisto

chemistry

Lea

expressed in

68.3% of

carcinomas.

101 patients

with primary

colorectal

carcinoma

[9][10]

Gastric

Cancer

Sialyl Lewis A

(sLea)

Flow

Cytometry

Frequency of

sLea

expression

was

significantly

higher in

patients with

lymphatic

invasion

(ly2/ly3 vs.

ly1, p<0.05)

and lymph

node

38 patients

with gastric

cancer

[7]
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metastasis

(pN3 vs.

pN0/pN1,

p<0.05).

Gastric

Cancer

Lewis

Antigens

Immunohisto

chemistry

Le(a-b-)

phenotype

was most

prevalent in

tumor tissue,

while Le(a-

b+) was most

common in

uninvolved

mucosa.

Sialyl-Lea

and sialyl-Lex

were highly

expressed in

tumor cells.

120 gastric

cancer

patients

[11]

Pancreatic

Cancer

Lewis Antigen

Phenotype
Not specified

Lewis-

negative

patients

(n=100) had

a poorer

prognosis

than Lewis-

positive

patients

(n=753,

P<0.001) and

a higher

metastatic

rate

(P=0.004).

853 patients

with

pancreatic

cancer

[4][12]

Pancreatic

Cancer

Lewis Antigen

Phenotype

Not specified Risk of

mortality

1187 patients

with

[13]
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increased in

the order of

Le(a+b-),

Le(a-b+), and

Le(a-b-).

pancreatic

ductal

adenocarcino

ma

Pancreatic

Cancer
Lewis A (Lea)

Immunohisto

chemistry

Lea was

detected in

87% of

pancreatic

cancer

specimens,

regardless of

the patient's

Lewis

phenotype.

30 patients

with

pancreatic

cancer

[14]

Role in Metastasis: The E-selectin Connection
One of the most critical functions of Lewis A and sialyl Lewis A in cancer is their role as ligands

for selectins, a family of cell adhesion molecules.[5] Specifically, sialyl Lewis A binds to E-

selectin, which is expressed on the surface of endothelial cells lining blood vessels.[6][11] This

interaction mediates the initial adhesion of circulating tumor cells to the endothelium, a crucial

step in the metastatic cascade.[5] The binding facilitates the "rolling" of cancer cells along the

vessel wall, allowing for subsequent firm adhesion and extravasation into distant tissues.[6]

Signaling Pathways Activated by Lewis A-Mediated
Adhesion
The binding of sialyl Lewis A on cancer cells to E-selectin on endothelial cells is not merely a

physical tethering event; it also initiates intracellular signaling cascades in the cancer cells,

promoting their migration and invasion. This "outside-in" signaling can activate several key

pathways.

Signaling Pathway Diagram
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Deparaffinization & Rehydration

Antigen Retrieval

Blocking

Primary Antibody Incubation
(anti-Lewis A)

Secondary Antibody Incubation

Detection (e.g., DAB)

Counterstaining (e.g., Hematoxylin)

Dehydration & Mounting

Microscopic Analysis

 

Coat plate with capture antibody
(anti-sLeA)

Block non-specific binding sites

Add standards, controls, and samples

Incubate and wash

Add detection antibody
(HRP-conjugated anti-sLeA)

Incubate and wash

Add substrate (e.g., TMB)

Incubate for color development

Add stop solution

Read absorbance at 450 nm

Calculate concentration
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Culture endothelial cells to confluence
in a flow chamber

Activate endothelial cells (e.g., with IL-1β)
to induce E-selectin expression

Label cancer cells with a fluorescent dye
(e.g., BCECF-AM)

Perfuse fluorescently labeled cancer cells
over the endothelial monolayer at a defined shear stress

Record cell interactions using
video microscopy

Quantify cell adhesion
(number of rolling and firmly adhered cells)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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